1-Methoxy-4-nitronaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 1-Methoxy-4-nitronaphthalene and its derivatives has been achieved through various methods. A notable approach involves the reaction of 4-methoxy-1-nitronaphthalene with dimethyl phosphite under basic conditions, leading to diphosphorylated dihydronaphthalene and naphthalene derivatives (Danikiewicz & Mąkosza, 1987). Additionally, a simple and efficient synthesis method using sole nitric acid as a nitrating agent under mild conditions has been reported, providing a high yield of the compound (Li Gong-an, Miao Jiang-huan, & Z. Xiaopeng, 2009).
Molecular Structure Analysis
The molecular structure of 1-Methoxy-4-nitronaphthalene exhibits interesting features, including intramolecular nucleophile-electrophile interactions as seen in derivatives like 8-methoxy-1-naphthonitrile and 8-nitro-1-naphthonitrile, indicating the potential for distortion and non-planarity in the molecule's structure (Procter, Britton, & Dunitz, 1981).
Chemical Reactions and Properties
1-Methoxy-4-nitronaphthalene undergoes various chemical reactions, including nucleophilic aromatic substitution, which provides a pathway to derivatives like 2-nitro-1,1'-binaphthyls. This reactivity underlines the compound's versatility in synthetic chemistry (Hattori, Takeda, Yamabe, & Miyano, 2002).
Physical Properties Analysis
The physical properties of 1-Methoxy-4-nitronaphthalene, such as melting and boiling points, solubility, and crystalline structure, are influenced by its molecular structure. However, specific studies detailing these properties are necessary to provide a comprehensive understanding.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, play a crucial role in the applications and handling of 1-Methoxy-4-nitronaphthalene. Its reactivity with Grignard reagents and subsequent reduction by trivalent phosphorus reagents to oximes or amines showcases its chemical versatility (Bartoli, Bosco, Cantagalli, & Dalpozzo, 1984).
Scientific Research Applications
Antimicrobial Properties and Chemical Synthesis :
- Nitronaphthalenes, including compounds related to 1-Methoxy-4-nitronaphthalene, have been isolated from the endophytic fungus Coniothyrium sp. These compounds exhibit significant antibacterial, antifungal, and antialgal properties. Their structures were confirmed by chemical synthesis (Krohn et al., 2008).
Reactivity and Synthesis :
- The unusual reaction of 4-methoxy-1-nitronaphthalene with dimethyl phosphite under basic conditions was studied, leading to the formation of various naphthalene derivatives. This provides insights into the reactivity of substituted nitronaphthalenes (Danikiewicz & Mąkosza, 1987).
- 1-Methoxy-2-nitronaphthalene was used in the synthesis of 2-nitro-1,1'-binaphthyls. This research demonstrates a method for inducing axial chirality into binaphthyl compounds, which is valuable in asymmetric synthesis (Hattori et al., 2002).
Excited-State Dynamics in Photophysics :
- The excited-state dynamics of nitronaphthalenes, including 1-methoxy-4-nitronaphthalene, were studied using femtosecond fluorescence and transient absorption techniques. These studies are essential for understanding the photophysics of nitroaromatic compounds (Collado-Fregoso et al., 2009).
Applications in Battery Technology :
- 1-Nitronaphthalene, closely related to 1-methoxy-4-nitronaphthalene, has been investigated as a cathode material in magnesium reserve batteries. This research is significant for developing new materials for energy storage (Thirunakaran et al., 1996).
Photoreduction Studies :
- The photoreduction of 1-methoxy-4-nitronaphthalene in benzene was studied, providing insights into the photochemistry of nitronaphthalenes and their interactions with amines. This research contributes to our understanding of the photochemical processes of nitroaromatic compounds (Görner, 2002).
Atmospheric Chemistry and Environmental Impact :
- Studies on the formation, decay, and partitioning of nitronaphthalenes in the atmosphere, including compounds similar to 1-methoxy-4-nitronaphthalene, help in understanding their environmental impact and behavior in atmospheric chemistry (Feilberg et al., 1999).
properties
IUPAC Name |
1-methoxy-4-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKGPRYPHFGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197663 | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-nitronaphthalene | |
CAS RN |
4900-63-4 | |
Record name | 1-Methoxy-4-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4900-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4900-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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